molecular formula C11H17NO B8723789 4-(2-Methoxy-1,1-dimethyl-ethyl)-phenylamine

4-(2-Methoxy-1,1-dimethyl-ethyl)-phenylamine

Cat. No. B8723789
M. Wt: 179.26 g/mol
InChI Key: CMGOTUISDFSPCO-UHFFFAOYSA-N
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Patent
US07320992B2

Procedure details

1-(2-Methoxy-1,1-dimethyl-ethyl)-4-nitro-benzene (1 eq) was dissolved in THF (40 mL/mmol) at 0° C. and HOAc (20 eq) was added, followed by Zn dust (30 eq). The mixture was stirred at RT until the starting material was consumed and was filtered on silica pad. Solvent was evaporated, the residue was dissolved in CH2Cl2 and washed with NaOH 1M. The organic phase was dried, filtered and evaporated to give the amine.
Name
1-(2-Methoxy-1,1-dimethyl-ethyl)-4-nitro-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)([CH3:6])[CH3:5].CC(O)=O>C1COCC1.[Zn]>[CH3:1][O:2][CH2:3][C:4]([C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)([CH3:6])[CH3:5]

Inputs

Step One
Name
1-(2-Methoxy-1,1-dimethyl-ethyl)-4-nitro-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
was filtered on silica pad
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with NaOH 1M
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COCC(C)(C)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.